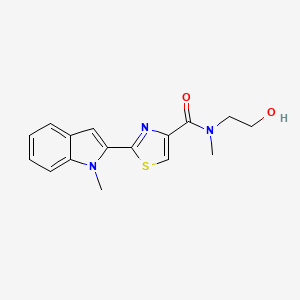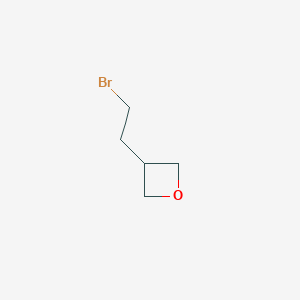
3-(2-Bromoéthyl)oxétane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromoethyl)oxetane: is an organic compound that belongs to the class of oxetanes, which are four-membered cyclic ethers containing one oxygen atom and three carbon atoms. The compound is characterized by the presence of a bromoethyl group attached to the oxetane ring. Oxetanes are known for their unique chemical properties, including ring strain and reactivity, which make them valuable intermediates in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
Chemistry: 3-(2-Bromoethyl)oxetane is used as a building block in organic synthesis. Its reactivity and ring strain make it a valuable intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: Oxetane derivatives, including 3-(2-Bromoethyl)oxetane, have shown potential in medicinal chemistry. They are explored for their biological activities, such as antimicrobial, antiviral, and anticancer properties. The unique structure of oxetanes can enhance the pharmacokinetic properties of drug candidates .
Industry: In the industrial sector, 3-(2-Bromoethyl)oxetane is used in the production of polymers, resins, and coatings. Its reactivity allows for the modification of polymer properties, leading to materials with improved performance characteristics .
Orientations Futures
Oxetanes, including “3-(2-Bromoethyl)oxetane”, continue to draw significant interest in medicinal chemistry as small, polar, and non-planar motifs . They represent interesting surrogates for carbonyl-containing functional groups . Future research may focus on further exploring the potential benefits and applications of oxetanes in drug discovery .
Mécanisme D'action
Target of Action
Oxetanes, in general, are known to interact with a variety of biological targets due to their high polarity and three-dimensionality .
Mode of Action
Oxetanes are known to undergo various chemical reactions, including ring-opening reactions, which could potentially lead to interactions with biological targets .
Biochemical Pathways
Oxetane-containing compounds (occs) are known to be involved in a wide range of biological activities, including antineoplastic, antiviral, and antifungal activities .
Pharmacokinetics
Oxetanes are generally known for their high polarity, which could potentially influence their bioavailability .
Result of Action
Oxetanes are known to have a significant spectrum of biological activities, including antineoplastic, antiviral, and antifungal activities .
Action Environment
The reactivity of oxetanes can be influenced by factors such as temperature and the presence of catalysts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures (around 150°C). This reaction yields oxetane along with by-products such as water, potassium chloride, and potassium acetate .
Another method involves the Paternò–Büchi reaction, which is a photochemical [2+2] cycloaddition of an alkene with a carbonyl compound to form oxetanes. This method is particularly useful for synthesizing oxetane derivatives with various substituents .
Industrial Production Methods: Industrial production of 3-(2-Bromoethyl)oxetane may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Bromoethyl)oxetane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, resulting in the formation of linear or branched products.
Oxidation and Reduction: The compound can undergo oxidation to form oxetane derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethyl sulfoxide or acetonitrile.
Ring-Opening Reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or organic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted oxetanes with various functional groups.
Ring-Opening Reactions: Formation of linear or branched alcohols, ethers, or amines.
Oxidation and Reduction: Formation of oxetane derivatives with different oxidation states.
Comparaison Avec Des Composés Similaires
3-(Bromomethyl)oxetane: Similar structure but with a bromomethyl group instead of a bromoethyl group.
3-(Chloromethyl)oxetane: Contains a chloromethyl group instead of a bromoethyl group.
3-(Azidomethyl)oxetane: Contains an azidomethyl group, which can undergo click chemistry reactions.
Uniqueness: 3-(2-Bromoethyl)oxetane is unique due to the presence of the bromoethyl group, which imparts specific reactivity and properties. The bromoethyl group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
3-(2-bromoethyl)oxetane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-2-1-5-3-7-4-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQPQUZYJQVGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1690754-22-3 |
Source


|
| Record name | 3-(2-bromoethyl)oxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
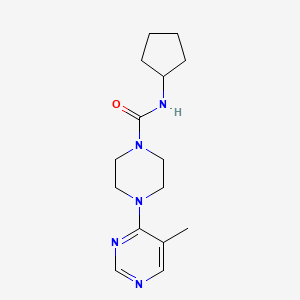
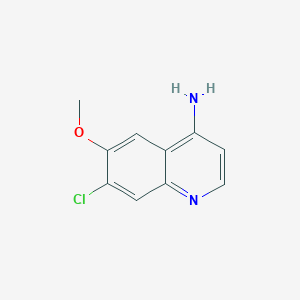

![1-methanesulfonyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2496416.png)
![N-(3-acetylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2496418.png)
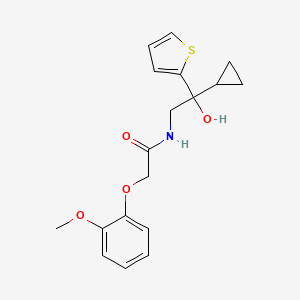
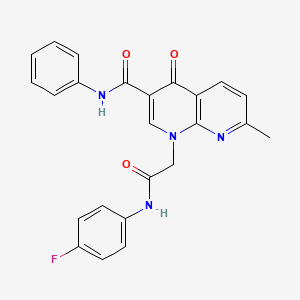
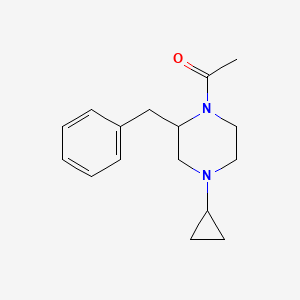
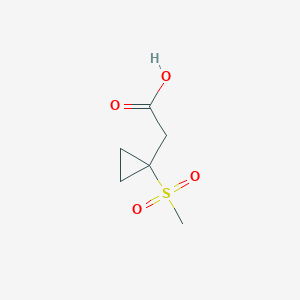
![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2496427.png)
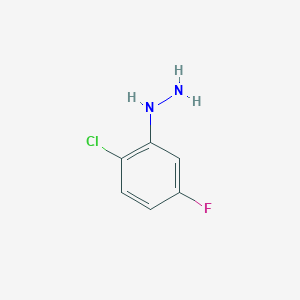
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2496432.png)
![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)
